
tert-Butyl 3-methyl-4-nitrobenzoate
Vue d'ensemble
Description
Tert-Butyl 3-methyl-4-nitrobenzoate is a chemical compound that belongs to the class of nitrobenzoates. It is widely used in scientific research for its unique properties and applications.
Applications De Recherche Scientifique
1. Use in Fujiwara-Moritani Reactions
tert-Butyl 3-methyl-4-nitrobenzoate is utilized as an alternative to benzoquinone in Fujiwara-Moritani reactions. This is particularly significant at room temperature for reactions between acetanilides and butyl acrylate, enhanced by Cu(OAc)(2) as a cocatalyst. This application highlights its role in facilitating specific organic reactions under mild conditions (Liu & Hii, 2011).
2. Role in Synthesis of Novel Compounds
The compound has been involved in the synthesis of novel substances like N-(3-nitrobenzoyl)-N',N''-bis(tert-butyl)phosphoric triamide. This synthesis process, which includes reacting 3-nitrobenzoyl phosphoramidic dichloride and tert-butyl amine, is crucial for understanding structural and conformational properties of new chemical entities (Gholivand et al., 2009).
3. Application in Antioxidant and Light Stabilization Studies
The tert-butyl group, as part of various benzoate structures, is integral in antioxidant and light stabilization studies. These studies explore the reactions of indolinone nitroxide and phenoxy radicals, crucial for understanding the stability and degradation of polymers (Carloni et al., 1993).
4. Involvement in Radical Polymerization
The tert-butyl peroxybenzoate, a derivative, plays a dual role in the α-methylation of 1,3-dicarbonyl compounds, serving as both the methyl source and radical initiator. This is significant in the field of polymer chemistry, particularly in the development of novel polymerization techniques (Guo et al., 2014).
5. Contribution to Supramolecular Chemistry
It is a key component in the synthesis of supramolecular self-assembles using p-tert-butylthiacalix[4]arenes. This showcases its role in creating complex molecular structures with potential applications in nanotechnology and molecular recognition (Yushkova et al., 2012).
Propriétés
IUPAC Name |
tert-butyl 3-methyl-4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-8-7-9(5-6-10(8)13(15)16)11(14)17-12(2,3)4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWAVZCKLGYSSQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC(C)(C)C)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570977 | |
| Record name | tert-Butyl 3-methyl-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147290-67-3 | |
| Record name | tert-Butyl 3-methyl-4-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20570977 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

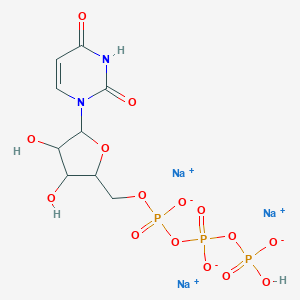
![n-[2-(Dimethylamino)ethyl]benzo[b][1,5]naphthyridine-6-carboxamide](/img/structure/B127794.png)
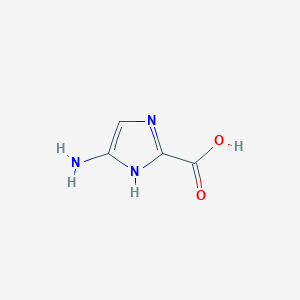

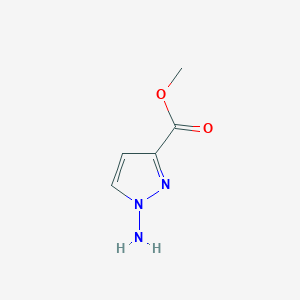
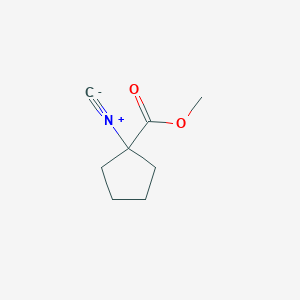

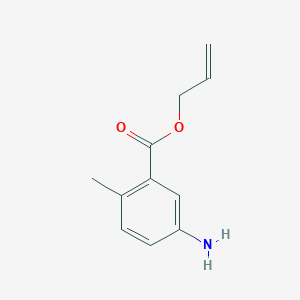
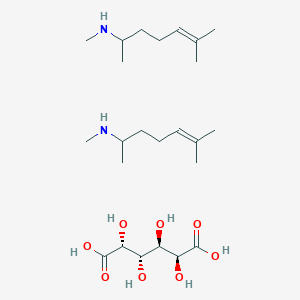
![2H-Cyclopenta[b]furan-2-carbonitrile,5-(acetyloxy)hexahydro-,[2R-(2-alpha-,3a-alpha-,5-bta-,6a-alpha](/img/structure/B127817.png)

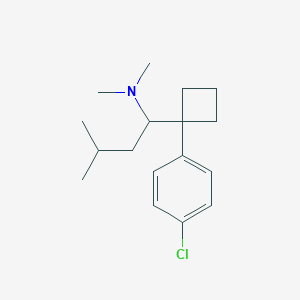
![7-[2-[(E)-3-(3-butylcyclopentyl)-3-hydroxyprop-1-enyl]-3-hydroxy-4,5-dioxocyclopentyl]heptanoic acid](/img/structure/B127823.png)
